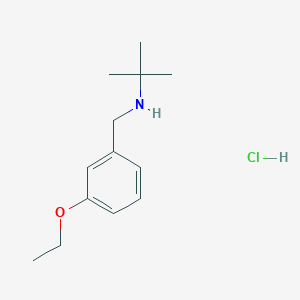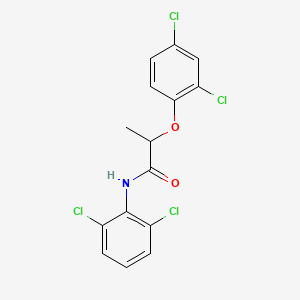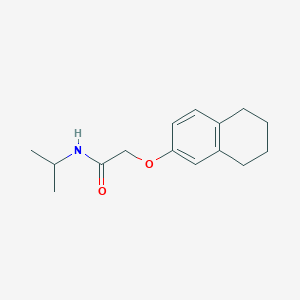![molecular formula C18H23N3O3 B5315955 8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5315955.png)
8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride, commonly known as PD, is a synthetic compound that has been widely used in scientific research. PD belongs to the class of spiro compounds, which are characterized by a unique structure that contains two or more rings that are fused together.
Mechanism of Action
PD exerts its effects through the modulation of various signaling pathways in the body. PD has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. PD has also been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
PD has been shown to have several biochemical and physiological effects. PD has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. PD has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. PD has been shown to induce apoptosis, or programmed cell death, in cancer cells. PD has also been shown to increase the expression of anti-oxidant enzymes, such as SOD and catalase.
Advantages and Limitations for Lab Experiments
PD has several advantages for use in lab experiments. PD is a synthetic compound, which means that it can be easily synthesized and purified. PD is also stable and can be stored for long periods of time. PD has been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic uses.
However, there are also limitations to the use of PD in lab experiments. PD is a synthetic compound, which means that it may not accurately represent the properties of natural compounds. PD may also have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of PD. PD has shown promise as a potential therapeutic agent for several diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of PD and to identify potential therapeutic targets. PD may also be studied for its potential use in combination with other drugs or therapies.
Conclusion
In conclusion, PD is a synthetic compound that has been extensively studied for its potential therapeutic properties. PD has anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of several diseases. PD exerts its effects through the modulation of various signaling pathways in the body. PD has several advantages for use in lab experiments, but there are also limitations to its use. There are several future directions for the study of PD, including further research into its mechanisms of action and potential therapeutic uses.
Synthesis Methods
PD can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of PD typically starts with the reaction of 2-(3-pyrrolidinyl)benzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with hydrochloric acid to yield PD in its hydrochloride salt form.
Scientific Research Applications
PD has been extensively studied for its potential therapeutic properties. Several studies have shown that PD has anti-inflammatory, anti-cancer, and anti-viral properties. PD has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
8-(2-pyrrolidin-3-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(15-4-2-1-3-14(15)13-5-8-19-11-13)21-9-6-18(7-10-21)12-20-17(23)24-18/h1-4,13,19H,5-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWCFJZFAOTDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)N3CCC4(CC3)CNC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)
![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)

![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5315928.png)

